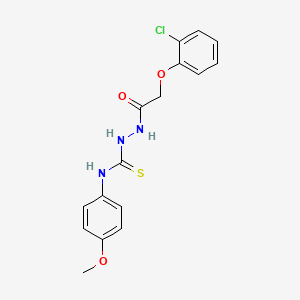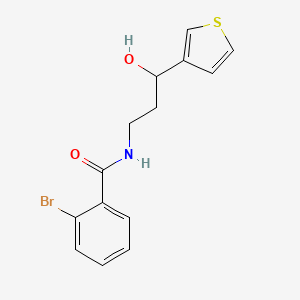![molecular formula C22H19ClN4O2 B2728975 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide CAS No. 941876-95-5](/img/no-structure.png)
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide” is a chemical compound with a complex structure . Unfortunately, there’s no detailed description available for this compound.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented .Scientific Research Applications
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives, including compounds structurally related to 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide, play a pivotal role in medicinal chemistry due to their pharmacophore properties. These compounds exhibit a broad spectrum of biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis of pyrazole derivatives often involves steps like condensation followed by cyclization, utilizing reagents such as phosphorus oxychloride, dimethyl formamide, acetamide, and hydrazine. This versatility in synthesis and widespread biological activities underline the significance of pyrazole derivatives in developing new therapeutic agents (Dar & Shamsuzzaman, 2015).
Environmental Impact of Chlorophenols
While not directly related to the specific chemical structure of interest, research on chlorophenols, which share the chlorophenyl group, provides insight into environmental considerations. Chlorophenols are known as precursors to dioxins in chemical processes and are a concern due to their persistence and potential toxicity in the environment. This understanding of chlorophenol behavior and transformation in various conditions, including their role in forming more stable and potentially toxic derivatives, offers a broader perspective on the environmental fate of chlorinated organic compounds (Peng et al., 2016).
Parabens and Environmental Persistence
The study of parabens, which contain phenolic structures similar to the chlorophenyl component, reveals their widespread use as preservatives and their consistent presence at low levels in various environmental matrices due to their stability and usage patterns. This research on the occurrence, fate, and behavior of parabens in aquatic environments can inform the understanding of how structurally related compounds might behave in similar contexts, highlighting the importance of considering the environmental persistence and potential impacts of synthetic compounds (Haman et al., 2015).
properties
CAS RN |
941876-95-5 |
|---|---|
Product Name |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide |
Molecular Formula |
C22H19ClN4O2 |
Molecular Weight |
406.87 |
IUPAC Name |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C22H19ClN4O2/c1-2-15-3-9-18(10-4-15)24-21(28)14-26-11-12-27-20(22(26)29)13-19(25-27)16-5-7-17(23)8-6-16/h3-13H,2,14H2,1H3,(H,24,28) |
InChI Key |
PXZIVBWTNWRIGL-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




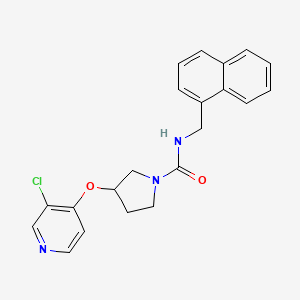
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2728898.png)
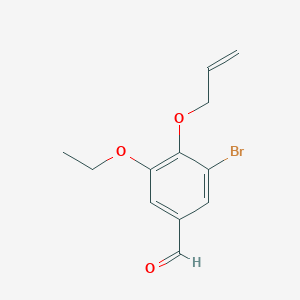
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2728902.png)

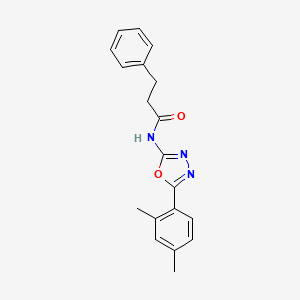
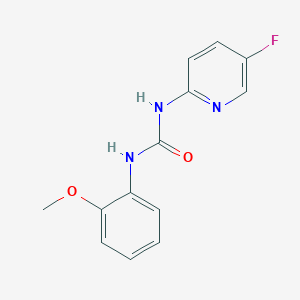
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2728909.png)
![(1Z)-N'-hydroxy-2-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanimidamide](/img/structure/B2728910.png)
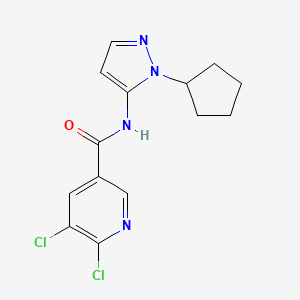
![2-Phenylmethoxycarbonyl-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2728913.png)
